5-Aminopyridine-2-carbohydrazide
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Overview
Description
5-Aminopyridine-2-carbohydrazide is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their significant roles in various biochemical processes and are widely used in pharmaceuticals, agrochemicals, and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbohydrazide with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, hydrazones, and oxides .
Scientific Research Applications
5-Aminopyridine-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Aminopyridine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
- Pyridine-2-carbohydrazide
- 5-Nitropyridine-2-carbohydrazide
- 5-Bromopyridine-2-carbohydrazide
Comparison: Compared to these similar compounds, 5-Aminopyridine-2-carbohydrazide is unique due to its amino group, which enhances its reactivity and potential biological activities. The presence of the amino group allows for additional hydrogen bonding and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-aminopyridine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,7-8H2,(H,10,11) |
InChI Key |
YZIKDTLBRIHEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)NN |
Origin of Product |
United States |
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